molecular formula C9H15NO2 B156954 1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone CAS No. 138587-59-4

1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone

Cat. No.: B156954
CAS No.: 138587-59-4
M. Wt: 169.22 g/mol
InChI Key: GEASPBICKINHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone is a chemical compound with the molecular formula C11H17NO2 This compound is characterized by the presence of an ethanone group attached to a 4,5-dihydro-5-isoxazolyl ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds.

    Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Substitution with tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce physiological effects.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]
  • Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)
  • Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]

Uniqueness

1-(3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)ethanone is unique due to its specific isoxazole ring structure and the presence of a tert-butyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

138587-59-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C9H15NO2/c1-6(11)7-5-8(10-12-7)9(2,3)4/h7H,5H2,1-4H3

InChI Key

GEASPBICKINHKB-UHFFFAOYSA-N

SMILES

CC(=O)C1CC(=NO1)C(C)(C)C

Canonical SMILES

CC(=O)C1CC(=NO1)C(C)(C)C

Synonyms

Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]- (9CI)

Origin of Product

United States

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